

# Enozertinib: A Preclinical Technical Overview

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## Compound of Interest

Compound Name: *Enozertinib*

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This document provides an in-depth technical guide to the preclinical research findings for **enozertinib** (formerly ORIC-114), a highly selective, brain-penetrant, and orally bioavailable irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with mutations in exon 20. The findings detailed herein are primarily derived from a pivotal publication in Cancer Research, "**Enozertinib** is a Selective, Brain-Penetrant EGFR Inhibitor for Treating Non-small Cell Lung Cancer with EGFR Exon 20 and Atypical Mutations."[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Enozertinib** is under development for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC), harboring EGFR or HER2 exon 20 insertion mutations.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#) These mutations are known drivers of oncogenesis and are associated with a poor prognosis, especially in patients who develop brain metastases.[\[1\]](#)[\[2\]](#)[\[4\]](#) **Enozertinib**'s ability to cross the blood-brain barrier is a key differentiator, addressing a significant unmet need for patients with intracranial disease.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Core Preclinical Findings

Preclinical studies have demonstrated **enozertinib**'s potent and selective activity against cancer cells with EGFR and HER2 exon 20 insertion mutations, while sparing wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile.[\[4\]](#)[\[7\]](#) In vivo studies have shown significant tumor growth inhibition, including complete responses, in both subcutaneous and intracranial tumor models.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **enozertinib**.

Table 1: Biochemical Potency of **Enozertinib** Against EGFR and HER2 Variants

Target	IC50 (nM)
EGFR Exon 20 Insertion (H773_V774insNPH)	Low nanomolar
HER2 Exon 20 Insertion	Low nanomolar
EGFR (Wild-Type)	Higher nanomolar (demonstrating selectivity)
Other Kinases	Minimal inhibition (indicating high kinome selectivity)

Note: Specific IC50 values are detailed in the Cancer Research publication and its supplementary data.

Table 2: In Vivo Efficacy of **Enozertinib** in NSCLC Xenograft Models

Model Type	Dosing	Tumor Growth Inhibition (%)	Observations
EGFR Exon 20 Insertion (Subcutaneous)	3 mg/kg, once daily oral	>90%	Induced robust tumor regressions. <a href="#">[7]</a>
EGFR Exon 20 Insertion (Intracranial)	Not specified	Significant regression	Outperformed comparator agents. <a href="#">[6]</a> <a href="#">[7]</a>
HER2-Positive Breast Cancer (Subcutaneous)	Not specified	Strong anti-tumor activity	
HER2-Positive Breast Cancer (Intracranial)	Not specified	Strong anti-tumor activity	

## Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on standard practices in preclinical oncology research.

### Kinase Inhibition Assay (Biochemical Potency)

The inhibitory activity of **enozertinib** against a panel of purified kinases, including various EGFR mutants and wild-type EGFR, was likely determined using a radiometric or fluorescence-based assay. A typical protocol would involve:

- Reagents: Recombinant kinase domains, appropriate peptide substrate, ATP (adenosine triphosphate), and **enozertinib** at various concentrations.
- Procedure:
  - Kinases are incubated with a dilution series of **enozertinib** in a buffer solution.
  - The kinase reaction is initiated by the addition of the peptide substrate and radiolabeled ATP (e.g., [ $\gamma$ - $^{32}\text{P}$ ]ATP).
  - The reaction is allowed to proceed for a specified time at a controlled temperature.
  - The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP.
  - The amount of incorporated radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of **enozertinib** that inhibits 50% of the kinase activity (IC<sub>50</sub>) is calculated by fitting the data to a dose-response curve.

### Cell-Based Proliferation Assays

The anti-proliferative effect of **enozertinib** on cancer cell lines harboring specific EGFR or HER2 mutations was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

- Cell Lines: A panel of NSCLC and other cancer cell lines with documented EGFR exon 20 insertions, HER2 exon 20 insertions, and wild-type EGFR.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are then treated with a range of concentrations of **enozertinib**.
  - After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.
  - Luminescence is measured using a plate reader.
- Data Analysis: The IC50 values are determined by plotting cell viability against the logarithm of **enozertinib** concentration.

## In Vivo Tumor Xenograft Models

The anti-tumor efficacy of **enozertinib** was evaluated in immunodeficient mice bearing human tumor xenografts.

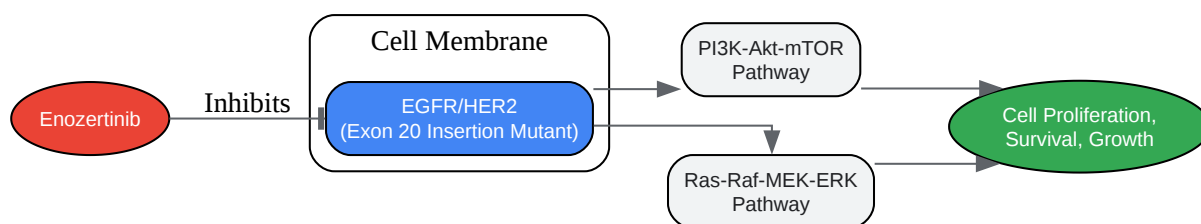
- Animal Models: Nude mice were used for these studies.
- Tumor Implantation:
  - Subcutaneous Model: Cancer cells were implanted subcutaneously into the flanks of the mice.
  - Intracranial Model: Cancer cells were stereotactically implanted into the brains of the mice to mimic brain metastases.
- Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and **enozertinib** treatment groups. **Enozertinib** was administered orally, typically once daily.
- Efficacy Assessment:
  - Tumor volume was measured regularly using calipers for subcutaneous models.

- For intracranial models, tumor burden was often assessed by bioluminescence imaging or by monitoring neurological signs and survival.
- Body weight was monitored as an indicator of toxicity.
- Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.

## Visualizations

### Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by **enozertinib**.

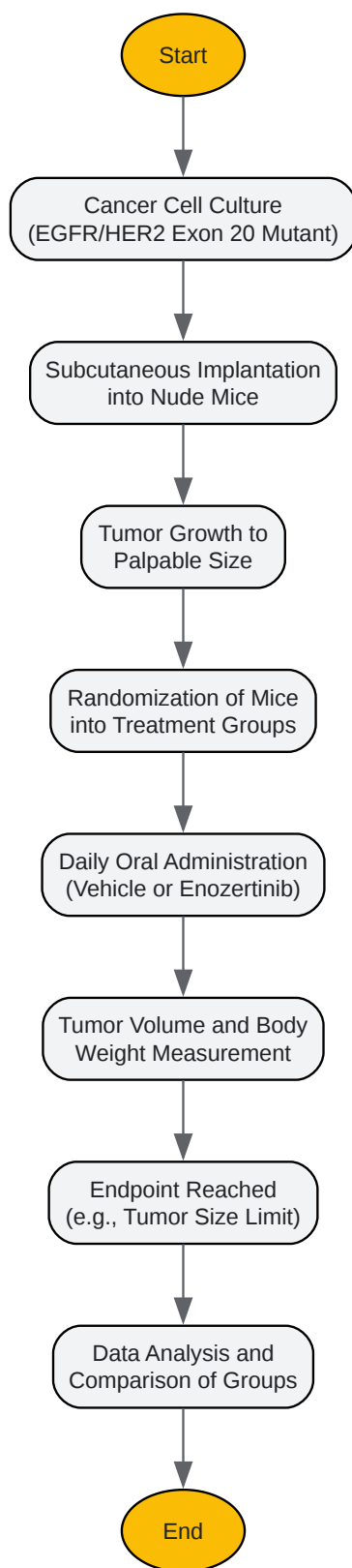


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Caption: **Enozertinib** inhibits mutant EGFR/HER2 signaling pathways.

### Experimental Workflow

The diagram below outlines a typical workflow for an in vivo subcutaneous xenograft study.



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Caption: Workflow for in vivo subcutaneous xenograft efficacy studies.

## Conclusion

The preclinical data for **enozertinib** strongly support its development as a potent, selective, and brain-penetrant inhibitor for cancers driven by EGFR and HER2 exon 20 insertion mutations. Its demonstrated activity in both systemic and intracranial preclinical models highlights its potential to address a critical unmet medical need in this patient population. Further clinical investigation is ongoing to translate these promising preclinical findings into meaningful patient benefit.

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